molecular formula C6H7FO B3385897 2-Cyclohexen-1-one, 2-fluoro- CAS No. 67542-14-7

2-Cyclohexen-1-one, 2-fluoro-

Cat. No.: B3385897
CAS No.: 67542-14-7
M. Wt: 114.12 g/mol
InChI Key: KJOFHBDVVHRIKK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-fluoro- is a fluorinated derivative of cyclohexenone, a cyclic enone with a double bond in the ring structure

Synthetic Routes and Reaction Conditions:

  • Fluorination of Cyclohexenone: One common method involves the direct fluorination of cyclohexenone using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically requires a solvent such as dichloromethane and is conducted under anhydrous conditions to prevent hydrolysis.

  • Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where a fluorine source is introduced to the cyclohexenone framework.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Cyclohexen-1-one, 2-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of reagents and catalysts is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: 2-Cyclohexen-1-one, 2-fluoro- can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexane-1,2-dione or adipic acid.

  • Reduction: Cyclohexanol or cyclohexylamine.

  • Substitution: Fluorinated alcohols or amines.

Scientific Research Applications

2-Cyclohexen-1-one, 2-fluoro- has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Medicine: Fluorinated compounds are often used in drug design due to their enhanced stability and bioactivity. This compound can be a precursor for the development of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials, such as fluoropolymers, which have unique properties like high resistance to heat and chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-fluoro- exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds or dipole-dipole interactions. The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Cyclohexenone: The non-fluorinated version of the compound.

  • 2-Cyclohexen-1-one, 2-chloro-: A chlorinated analog.

  • 2-Cyclohexen-1-one, 2-bromo-: A brominated analog.

Uniqueness: 2-Cyclohexen-1-one, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts different chemical and physical properties compared to its chlorinated and brominated counterparts. The fluorine atom enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

2-fluorocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOFHBDVVHRIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472016
Record name 2-Cyclohexen-1-one, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67542-14-7
Record name 2-Cyclohexen-1-one, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 2-fluoro-
Reactant of Route 2
2-Cyclohexen-1-one, 2-fluoro-
Reactant of Route 3
2-Cyclohexen-1-one, 2-fluoro-
Reactant of Route 4
2-Cyclohexen-1-one, 2-fluoro-
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2-Cyclohexen-1-one, 2-fluoro-
Reactant of Route 6
2-Cyclohexen-1-one, 2-fluoro-

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